molecular formula C6H7N5O B2548473 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1421601-89-9

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2548473
CAS No.: 1421601-89-9
M. Wt: 165.156
InChI Key: DLWURJNIWMHQFV-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine (CAS Number: 1421601-89-9) is a high-purity chemical compound supplied for preclinical research and development. This molecule features a hybrid heterocyclic structure, incorporating both a 1-methylimidazole ring and a 2-amino-1,3,4-oxadiazole scaffold . It has a molecular formula of C6H7N5O and a molecular weight of 165.15 g/mol . The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, known for its significant and diverse biological activities . This scaffold is extensively investigated in oncology research for developing novel anticancer agents . Compounds containing the 1,3,4-oxadiazole ring have demonstrated potent antiproliferative effects through multiple mechanisms, including the inhibition of key cancer-related enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The integration of the imidazole ring, a common feature in many natural products and pharmaceuticals, further enhances the potential of this compound to interact with biologically relevant targets . Recent research highlights that such molecular hybrids are promising for designing potent inhibitors, including for targets like the epidermal growth factor receptor (EGFR), a critical enzyme in the cell cycle and a validated target for anticancer therapy . This makes this compound a valuable building block for researchers in drug discovery, particularly for synthesizing and evaluating new molecules with potential cytotoxic activity against various human cancer cell lines . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(1-methylimidazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-3-2-8-4(11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWURJNIWMHQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NN=C(O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421601-89-9
Record name 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine
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Preparation Methods

Oxidative Cyclization of Thiosemicarbazides

A widely employed method for 2-amino-1,3,4-oxadiazoles involves the oxidative desulfurization of thiosemicarbazides. Patel et al. demonstrated this using hypervalent iodine reagents (iodobenzene and Oxone) to convert thiosemicarbazides (34 ) into 2-amino-1,3,4-oxadiazoles (35 ) with yields exceeding 80%. For the target compound, the precursor 34 would derive from 1-methylimidazole-2-carbohydrazide and methyl isocyanate. The reaction proceeds via nucleophilic attack and subsequent cyclization, with iodine reagents facilitating sulfur elimination (Figure 1).

Reaction Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Time: 6–8 hours
  • Yield (analogous compounds): 75–92%

This method is notable for mild conditions and scalability, though the toxicity of iodine reagents necessitates careful handling.

T3P-Mediated Coupling of Acylhydrazides and Isocyanates

The coupling reagent T3P (propane phosphonic anhydride) enables one-pot synthesis of 2-amino-1,3,4-oxadiazoles from acylhydrazides (17 ) and isocyanates (18 ). Applied to the target compound, 1-methylimidazole-2-carbohydrazide would react with cyanamide or a substituted isocyanate under T3P catalysis. The mechanism involves dehydration and cyclization, forming the oxadiazole ring (Figure 2).

Reaction Conditions :

  • Solvent: Acetonitrile
  • Temperature: 60°C
  • Time: 12 hours
  • Yield (analogous compounds): 70–85%

T3P offers advantages such as reduced epimerization and water solubility, making it environmentally favorable.

Electro-Oxidative Synthesis Using LiClO₄

Sanjeev Kumar et al. reported an electro-oxidative method utilizing lithium perchlorate (LiClO₄) in acetonitrile to synthesize 2-amino-5-substituted oxadiazoles at room temperature. Semicarbazones (25 ), derived from 1-methylimidazole-2-carbaldehyde and semicarbazide, undergo oxidation at a platinum electrode, forming the target compound via intermediate radical species (Figure 3).

Reaction Conditions :

  • Voltage: 1.5 V
  • Solvent: Acetonitrile/LiClO₄
  • Temperature: 25°C
  • Yield (analogous compounds): 65–78%

This method eliminates the need for stoichiometric oxidants, though it requires specialized equipment.

Photocatalytic Oxidative Cyclization

Kapoorr et al. developed a visible-light-driven method using eosin-Y as a photocatalyst and atmospheric oxygen as the oxidant. Semicarbazones (27 ) derived from 1-methylimidazole-2-carbaldehyde are irradiated to form the oxadiazole ring. The process exploits singlet oxygen generation, enabling rapid cyclization (Figure 4).

Reaction Conditions :

  • Light Source: Visible light (450 nm)
  • Catalyst: Eosin-Y (2 mol%)
  • Solvent: Dichloroethane
  • Time: 2 hours
  • Yield (analogous compounds): 85–94%

This approach is energy-efficient and scalable, though substrate solubility in non-polar solvents may limit applicability.

Pd-Catalyzed Oxidative Annulation

Fang et al. demonstrated Pd-catalyzed annulation between hydrazides (31 ) and isocyanides (32 ) to form 2-amino-1,3,4-oxadiazoles. For the target compound, 1-methylimidazole-2-carbohydrazide would react with tert-butyl isocyanide in toluene under oxygen, with palladium acetate facilitating C–O bond formation (Figure 5).

Reaction Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Solvent: Toluene
  • Temperature: 100°C
  • Time: 8 hours
  • Yield (analogous compounds): 68–77%

This method offers excellent regioselectivity but requires inert conditions.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Range Advantages Limitations
Oxidative Desulfurization Iodine reagents, 0–25°C 75–92% High yield, scalable Toxic reagents
T3P Coupling Acetonitrile, 60°C 70–85% Eco-friendly, one-pot Long reaction time
Electro-Oxidation LiClO₄, RT 65–78% No stoichiometric oxidants Specialized equipment
Photocatalytic Visible light, RT 85–94% Rapid, energy-efficient Solvent limitations
Pd-Catalyzed Annulation Pd(OAc)₂, 100°C 68–77% Regioselective Inert atmosphere required

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Synthesis of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine

The synthesis of this compound can be achieved through various methods involving the reaction of suitable precursors. The following general synthetic route is commonly employed:

  • Starting Materials : The synthesis typically begins with 1-methyl-1H-imidazole and appropriate carboxylic acids or hydrazides.
  • Formation of Oxadiazole Ring : The reaction involves cyclization to form the oxadiazole ring through dehydration or condensation reactions.
  • Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Example Synthesis Method

A representative method involves the reaction of 1-methyl-1H-imidazole with oxalyl chloride followed by treatment with hydrazine hydrate. This results in the formation of the desired oxadiazole derivative with good yield and purity.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazole possess significant anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation.
  • Case Study : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on different cancer cell lines (e.g., breast cancer and leukemia), demonstrating promising results in reducing cell viability .

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens:

  • Testing : Antimicrobial susceptibility tests have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Significance : This property suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties:

  • Mechanism : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Research Findings : Studies have indicated that oxadiazole derivatives can reduce inflammation in animal models of arthritis and other inflammatory diseases .

Applications in Drug Discovery

The compound's unique structure positions it as a valuable scaffold in drug discovery:

Application Area Description
Anticancer AgentsPotential for developing new therapies targeting cancer cells.
AntibioticsInvestigated for efficacy against resistant bacterial strains.
Anti-inflammatory DrugsDevelopment of treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents attached to the oxadiazole core. Below is a detailed comparison of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine with analogous compounds, focusing on structural features, biological activities, and synthesis methods.

Structural and Functional Variations

Compound Name (or Identifier) Substituent at 5-Position Key Functional Groups Biological Activity/Application Activity Level (IC50/Docking Score) Reference
5-(1-Methyl-1H-imidazol-2-yl)-... 1-Methylimidazole Oxadiazole-2-amine Synthetic building block Not reported
5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-... 4-Nitrophenyl Oxadiazole-2-amine, methoxy GSK-3β inhibition (predicted via docking) Hydrogen bonding with Tyr134/Val135
5-(2-Methyl-1H-indol-3-yl)-... 2-Methylindole Oxadiazole-2-amine Antimicrobial, antioxidant Moderate activity vs. pathogens
N-(4-Fluorophenyl)-5-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-... Benzimidazole-methyl Oxadiazole-2-amine, fluorophenyl Topoisomerase II inhibition Docking score: 10d (higher affinity)
5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives (116–118) Pyridine derivatives Oxadiazole-2-amine Cytotoxic (cancer cells) IC50: 1.1–1.5 µM (vs. standard)
COT kinase inhibitors (Compounds 2–3) Indolyl-pyrrolopyridine, quinoline Oxadiazole-thione, oxadiazole COT kinase inhibition Nanomolar inhibition
5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine 4-Aminophenyl Oxadiazole-2-amine Precursor for Schiff base derivatives Not reported

Key Observations

Substituent Impact on Activity :

  • Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) enhance enzyme inhibition by stabilizing hydrogen bonds, as seen in GSK-3β binding .
  • Bulkier substituents (e.g., benzimidazole-methyl or indolyl-pyrrolopyridine) improve target specificity for kinases and Topo II due to steric and π-π interactions .
  • Heteroaromatic rings (imidazole, pyridine, indole) modulate solubility and bioavailability. For instance, pyridinyl derivatives exhibit cytotoxic activity comparable to standard chemotherapeutics .

Synthetic Accessibility :

  • The target compound is commercially available, suggesting robust synthetic protocols (e.g., cyclization of semicarbazides or photocatalytic methods described for related oxadiazoles) .
  • High-yield routes (e.g., visible-light-driven synthesis of 5-aryl-oxadiazoles with >90% yields) are applicable to analogs .

Binding Interactions :

  • The oxadiazole-2-amine moiety consistently participates in hydrogen bonding with biological targets (e.g., GSK-3β’s ATP-binding pocket), emphasizing its role as a pharmacophore .
  • Methylimidazole in the target compound may offer unique electronic effects, though its specific interactions remain uncharacterized in the provided data.

Biological Activity

5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features both imidazole and oxadiazole rings, which are known for their significant roles in pharmacology. The molecular formula is C6H7N5OC_6H_7N_5O with a molecular weight of 165.15 g/mol. Its structure can be represented as follows:

InChI InChI 1S C6H7N5O c1 11 3 2 8 4 11 5 9 10 6 7 12 5 h2 3H 1H3 H2 7 10 \text{InChI }\text{InChI 1S C6H7N5O c1 11 3 2 8 4 11 5 9 10 6 7 12 5 h2 3H 1H3 H2 7 10 }

1. Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazoles showed significant activity against various bacterial strains. Specifically, this compound has been identified as a potential candidate for developing new antimicrobial agents due to its ability to inhibit the growth of pathogenic bacteria .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

Cell Line IC50 (µM) Activity
PC-3 (Prostate Cancer)0.67High potency against cancer cells
HCT-116 (Colon Cancer)0.80Significant growth inhibition
ACHN (Renal Cancer)0.87Notable cytotoxicity

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as inhibiting key signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Effects

In vivo studies have shown that derivatives of oxadiazoles possess anti-inflammatory properties. The compound has been tested for its ability to reduce inflammation markers in animal models. For instance, a study reported significant reductions in inflammatory cytokines when treated with compounds related to this compound .

The biological activities of 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazol-2-amines are attributed to their interaction with specific biological targets:

Anticancer Mechanisms:

  • Inhibition of EGFR (Epidermal Growth Factor Receptor)
  • Induction of apoptosis through caspase activation
  • Disruption of cell cycle progression

Antimicrobial Mechanisms:

  • Disruption of bacterial cell wall synthesis
  • Inhibition of nucleic acid synthesis

Anti-inflammatory Mechanisms:

  • Suppression of pro-inflammatory cytokines
  • Modulation of immune responses

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the oxadiazole structure:

  • Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and screened for anticancer activity by the National Cancer Institute (NCI). Among these, compounds showed promising results against various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Docking Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and inflammation pathways .

Q & A

Q. How can researchers harmonize computational predictions with empirical results for this compound?

  • Methodology :
  • Blind docking : Validate predicted binding poses with mutagenesis or crystallographic data.
  • QSAR models : Develop regression models linking calculated descriptors (e.g., logP, polar surface area) to observed bioactivity .
  • Error analysis : Quantify deviations between theoretical and experimental values to refine models .

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